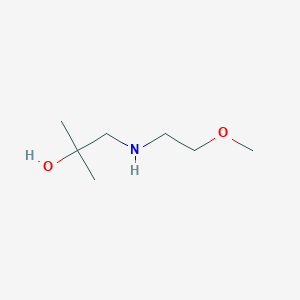

![molecular formula C6H11F3N2O B2764087 4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol CAS No. 2167901-21-3](/img/structure/B2764087.png)

4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Influenza Neuraminidase Inhibitors

One notable application is in the design and synthesis of potent inhibitors for influenza neuraminidase (NA), a critical enzyme for the influenza virus's replication and spread. Researchers developed a series of compounds, leading to the identification of a highly potent NA inhibitor. This compound demonstrated significant inhibitory action against NA, underpinned by its interaction with specific sites on the enzyme, as revealed through X-ray crystallographic analysis. Such inhibitors are crucial for developing effective antiviral drugs against influenza (Wang et al., 2001).

Maillard Reaction Products

Another research focus is on the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food, leading to the formation of melanoidins, which contribute to color and flavor. Studies on the Maillard reaction involving 2-deoxypentoses have identified specific N-substituted pyrrole derivatives as significant products, indicating their potential role in understanding food chemistry and the effects of cooking and aging on food properties (Tressl et al., 1998).

Synthesis of Functionalized Pyridines

Research into the synthesis of poly-substituted pyridines showcases the versatility of pyrrolidine derivatives in organic synthesis. A novel method for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines was developed, leveraging the anionically activated fluoroalkyl group's C-F bond breaking. This approach yielded high yields under metal-free conditions, illustrating a valuable addition to the toolkit for constructing pyridine derivatives with significant relevance in pharmaceutical chemistry (Chen et al., 2010).

Organocatalysis with Hydroxyproline Derivatives

The application of 4-hydroxyproline-derived amino acids as organocatalysts for various asymmetric reactions highlights the role of pyrrolidine derivatives in facilitating chemical transformations. These catalysts have been employed in aldol reactions, Michael additions, and other key organic reactions, contributing to the development of asymmetric synthesis methods that are foundational for producing chiral compounds used in drugs and agrochemicals (Zlotin, 2015).

properties

IUPAC Name |

4-(2,2,2-trifluoroethylamino)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2O/c7-6(8,9)3-11-4-1-10-2-5(4)12/h4-5,10-12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHROHWNDCQNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2764004.png)

![1-(Benzenesulfonyl)-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2764005.png)

![methyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2764008.png)

![2-(4-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2764010.png)

![Tert-butyl 3-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate](/img/structure/B2764013.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2764015.png)

![3-[3-({2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2764017.png)

![2-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2764021.png)

![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2764025.png)

![[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2764027.png)